molecular formula C23H24N4O3 B2381893 (4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1251565-33-9

(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B2381893
CAS No.: 1251565-33-9
M. Wt: 404.47
InChI Key: XJFFYJDDXPAGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H24N4O3 and its molecular weight is 404.47. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-14-7-9-27(10-8-14)23(28)18-12-24-22-17(5-3-15(2)25-22)21(18)26-16-4-6-19-20(11-16)30-13-29-19/h3-6,11-12,14H,7-10,13H2,1-2H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFFYJDDXPAGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC5=C(C=C4)OCO5)C=CC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a benzo[d][1,3]dioxole moiety, a naphthyridine core, and a piperidine substituent. Its molecular formula is C21H20N4O3, with a molecular weight of 376.4 g/mol. The InChI Key for this compound is PHZODEZUPYBTCD-UHFFFAOYSA-N.

Property Value
Molecular FormulaC21H20N4O3
Molecular Weight376.4 g/mol
IUPAC Name[4-(1,3-benzodioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl]-piperidin-1-ylmethanone
InChI KeyPHZODEZUPYBTCD-UHFFFAOYSA-N

Anticancer Properties

Recent studies have indicated that derivatives of naphthyridine compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines. A study reported IC50 values for related compounds against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines, demonstrating effective cytotoxicity .

Anticonvulsant Activity

The compound's structural features suggest potential anticonvulsant properties. Research on similar piperazine derivatives has shown that modifications can lead to enhanced anticonvulsant activity. The incorporation of the benzo[d][1,3]dioxole moiety has been associated with improved efficacy in animal models .

The biological activity of this compound may involve interaction with specific molecular targets such as receptors or enzymes involved in cancer progression or seizure activity. The exact mechanism remains to be fully elucidated; however, it is hypothesized that the compound may modulate signaling pathways critical for cell proliferation and survival.

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds related to this compound:

  • Cytotoxicity Study : A series of naphthyridine derivatives were synthesized and evaluated for their cytotoxic effects on MCF-7 and HCT-116 cell lines. One derivative showed an IC50 value of 16.19 μM against HCT-116 cells .
  • Anticonvulsant Evaluation : The anticonvulsant potential of piperazine derivatives was assessed using various animal models. Results indicated that certain modifications to the piperazine structure significantly enhanced anticonvulsant activity .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of benzodiazepine-related compounds revealed that specific substitutions at key positions could dramatically alter biological activity, suggesting a similar approach could be beneficial for optimizing the activity of naphthyridine derivatives .

Q & A

Q. What synthetic strategies are commonly employed to construct the 1,8-naphthyridine core in this compound?

The 1,8-naphthyridine core is typically synthesized via condensation reactions. For example, chalcone derivatives (e.g., 3-(4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridin-3-yl)-1-(4-nitrophenyl)propenone) are reacted with amines or hydrazines under reflux conditions in acetic acid. Subsequent purification involves crystallization from ethanol or methanol . Key characterization techniques include 1^1H-NMR, 13^{13}C-NMR, and mass spectrometry to confirm structural integrity.

Q. Which spectroscopic methods are critical for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR): 1^1H-NMR and 13^{13}C-NMR are used to verify chemical environments, such as the benzo[d][1,3]dioxole aromatic protons (δ 6.8–7.3 ppm) and the 4-methylpiperidinyl methyl group (δ 1.2–1.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Retention times (e.g., 11.5–13.0 minutes) and peak areas (>95% at 254 nm) assess purity .
  • Elemental Analysis: Discrepancies between calculated and observed values (e.g., C: 72.04% vs. 72.85%) may indicate impurities or hydration states .

Q. How can researchers optimize purification post-synthesis?

Column chromatography with solvent systems like n-hexane/EtOAc (5:5) or CHCl3_3/MeOH (9:1) effectively isolates intermediates. Recrystallization from ethanol or methanol further refines the product .

Advanced Research Questions

Q. How can Bayesian optimization improve multi-step synthesis yields?

Bayesian algorithms systematically explore reaction parameters (e.g., temperature, solvent ratios, catalyst loading) to identify optimal conditions. For example, coupling steps involving piperidinylmethanone derivatives (e.g., compound 25, 84% yield) benefit from iterative adjustments guided by statistical experimental design .

Q. What methodologies resolve contradictions between spectroscopic and elemental analysis data?

Discrepancies in elemental analysis (e.g., N: 12.60% observed vs. 12.38% calculated) require cross-validation with mass spectrometry (MS) to detect impurities. Additionally, thermogravimetric analysis (TGA) can identify hydration states .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Functional Group Substitution: Replace the 4-methylpiperidinyl group with cyclopropyl or phenoxy analogs to assess steric/electronic effects on biological activity .
  • In Vitro Assays: Test inhibitory activity against acetylcholinesterase (AChE) or cancer cell lines (e.g., IC50_{50} values) using derivatives like 7-methyl-1,8-naphthyridine analogs .

Q. What computational approaches predict interactions with biological targets?

  • Molecular Docking: Simulate binding to AChE using software like AutoDock Vina, focusing on π-π stacking between the benzo[d][1,3]dioxole moiety and aromatic residues .
  • Molecular Dynamics (MD): Analyze stability of the 4-methylpiperidinyl group in hydrophobic pockets over 100-ns simulations .

Data Contradiction Analysis

Q. How to address conflicting NMR data for structurally similar derivatives?

For example, compound 22b (δ 7.27–7.34 ppm for benzyl protons) vs. compound 19 (δ 7.15–7.20 ppm) may arise from differences in electronic environments. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. Why do HPLC retention times vary for analogs with identical functional groups?

Subtle differences in hydrophobicity (e.g., trifluoromethyl vs. methoxy substituents) alter retention times. Compare logP values via computational tools (e.g., Crippen method) to rationalize variations .

Methodological Considerations

Q. What experimental designs minimize side reactions during benzoylpiperidine coupling?

Use a Design of Experiments (DoE) approach to optimize stoichiometry (1:1.2 molar ratio of amine to benzoyl chloride) and reaction time (4–6 hours at 50°C). Parallel synthesis in microtiter plates accelerates screening .

Q. How to validate the biological relevance of computational predictions?

Correlate docking scores (e.g., binding energy ≤ −8.0 kcal/mol) with in vitro IC50_{50} data. For instance, compound 20 (AChE IC50_{50} = 0.12 μM) showed strong agreement with predicted binding poses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.